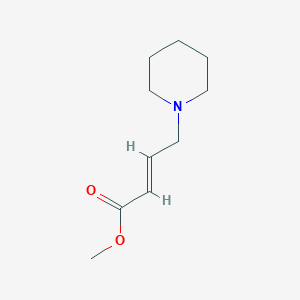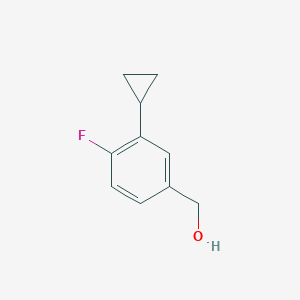
(3-Cyclopropyl-4-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It consists of a cyclopropyl group, a fluorophenyl group, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 4-fluorobenzaldehyde.
Grignard Reaction: Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(3-Cyclopropyl-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: (3-Cyclopropyl-4-fluorophenyl)ketone.
Reduction: (3-Cyclopropyl-4-fluorophenyl)hydrocarbon.
Substitution: Products depend on the nucleophile used, such as (3-Cyclopropyl-4-fluorophenyl)halide or (3-Cyclopropyl-4-fluorophenyl)amine.
科学的研究の応用
(3-Cyclopropyl-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- (3-Cyclopropyl-4-chlorophenyl)methanol
- (3-Cyclopropyl-4-bromophenyl)methanol
- (3-Cyclopropyl-4-methylphenyl)methanol
Uniqueness
(3-Cyclopropyl-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
(3-cyclopropyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8,12H,2-3,6H2 |
InChIキー |
RDNIMTDGEIZOOJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=CC(=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

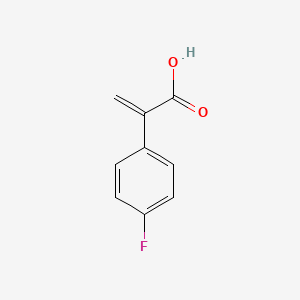
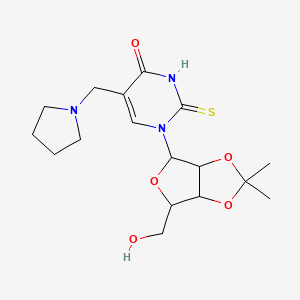


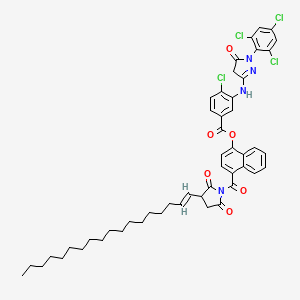
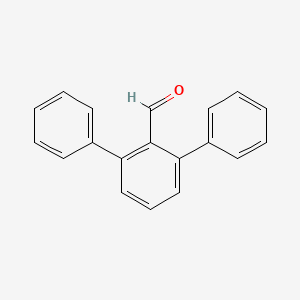


![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
